7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione
Description
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems composed of pyrimidine and pyrazine rings, often associated with biological activity. The presence of hydroxyl and ketone groups at positions 7, 2, and 6 distinguishes this compound structurally.
The compound has been cataloged in standard chemical libraries (e.g., ATR and SDBS libraries), indicating its use as a reference material in spectroscopic analysis or synthetic chemistry .
Properties
CAS No. |
89418-30-4 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
InChI Key |
PHMWRCYNACXJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=O)C(N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .
Industrial Production Methods
Industrial production of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a cofactor for enzymes involved in redox reactions.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Metabolic Pathways: It may influence metabolic pathways related to pteridine metabolism and folate biosynthesis.
Comparison with Similar Compounds
Structural Analogues in the Pteridine Family
The pteridine core is shared with biologically significant molecules such as folic acid and xanthopterin. However, 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione differs in its substitution pattern and saturation state. For example:
- Folic acid: Contains a fully aromatic pteridine ring with a para-aminobenzoic acid and glutamate tail, essential for vitamin activity. In contrast, the tetrahydro state and lack of extended sidechains in 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione limit its cofactor-like behavior .
- Xanthopterin : Features a fully oxidized pteridine ring with hydroxyl and ketone groups but lacks the 1,5,7,8-tetrahydro saturation, resulting in distinct redox properties .
Comparison with Heterocyclic Derivatives in the Evidence
The provided evidence highlights structurally related heterocycles, though none are direct analogues:
Key Observations :
- Electronic and Functional Group Differences: Unlike oxyphyllenone H or diarylheptanoids, 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione lacks the extended hydrophobic regions or stereochemical complexity required for enzyme inhibition or receptor binding, as seen in α-glucosidase inhibitors .
- Synthetic Utility : The compound’s rigid bicyclic core contrasts with the fused tricyclic systems in El-Essawy’s imidazo-pyrazolo-pyrimidine derivatives, which prioritize sulfur-based reactivity .
Physicochemical Properties
While explicit data (e.g., solubility, logP) are absent in the evidence, inferences can be made:
- Polarity : The hydroxyl and ketone groups enhance water solubility compared to fully aromatic pteridines like xanthopterin.
- Stability : Partial saturation may reduce susceptibility to oxidation relative to fully conjugated systems.
Biological Activity
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione (CAS No. 89418-30-4) is a derivative of pteridine, a bicyclic compound that plays significant roles in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione through a detailed review of existing literature, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₆H₆N₄O₃ |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione |
| CAS Number | 89418-30-4 |
The biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is primarily attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies indicate that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Enzyme Modulation : Research suggests that it may modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Cancer Research
Several studies have explored the potential anticancer effects of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione:
- In Vitro Studies : A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Case Study : In a clinical setting involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size in some patients after several cycles of treatment.
Neuroprotective Effects
Emerging research indicates that 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may possess neuroprotective properties:
- Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, this compound improved cognitive function and reduced amyloid-beta plaque formation.
Comparative Studies
To better understand the efficacy of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione compared to other pteridine derivatives:
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione | Antioxidant/Anticancer | High |
| 6-Methylpterin | Antioxidant | Moderate |
| Pterostilbene | Anticancer | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
